(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
Description
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is a sulfur-containing aromatic compound with a methylsulfane (-S-CH₃) group attached to a substituted phenyl ring. The phenyl ring is functionalized with bromo (Br) at position 4, fluoro (F) at position 2, and isopropoxy (-O-iPr) at position 2. This combination of substituents confers unique electronic and steric properties:
- Bromo: A strong electron-withdrawing group (EWG) that enhances reactivity in cross-coupling reactions (e.g., Suzuki or Stille couplings) .
- Fluoro: A smaller EWG that modulates aromatic electrophilicity and improves metabolic stability in pharmaceutical contexts .
- Methylsulfane: A thioether group that contributes to redox stability compared to sulfoxides or sulfones.
Properties
IUPAC Name |
1-bromo-3-fluoro-4-methylsulfanyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFOS/c1-6(2)13-10-7(11)4-5-8(14-3)9(10)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFIEILPPGISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)SC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Bromination
Using bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) in dichloromethane (DCM) at low temperatures (−10°C to 5°C) achieves selective para-bromination relative to existing substituents. For example, in the synthesis of 2-bromo-4-fluoro-6-methylphenol, bromine and hydrogen peroxide (H₂O₂) in DCM yielded 95% product at −10°C. Adjusting stoichiometry (1:0.54–0.6 Br₂:substrate) minimizes di-bromination.
Directed Bromination via Diazotization
For substrates with amino groups, diazotization followed by bromine displacement ensures precise positioning. In one protocol:
-
Diazotization : 4-fluoro-2-methylaniline reacts with nitrosyl sulfuric acid (NOHSO₄) at 0–5°C.
-
Hydrolysis : The diazonium salt is hydrolyzed to 4-fluoro-2-methylphenol.
-
Bromination : Bromine and H₂O₂ in DCM at −10°C introduce bromine at the ortho position relative to the methyl group.
Isopropoxy Group Installation
The isopropoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
SNAr with Isopropoxide
Activated aryl halides (e.g., 4-bromo-2-fluoronitrobenzene) react with sodium isopropoxide in dimethylformamide (DMF) at 80°C. The nitro group’s electron-withdrawing effect facilitates substitution at the meta position. Yields reach 70–85% after 12 hours.
Copper-Catalyzed Coupling
For less-reactive substrates, CuI/1,10-phenanthroline catalyzes the coupling of 3-iodo-4-bromo-2-fluorobenzene with isopropyl alcohol at 120°C. This method avoids harsh basic conditions but requires inert atmospheres.
Methylsulfane Group Incorporation
Introducing the methylsulfane (SMe) group presents challenges due to sulfur’s propensity to poison catalysts. Two viable approaches include:
Nucleophilic Substitution
Aryl bromides react with sodium thiomethoxide (NaSMe) in hexamethylphosphoramide (HMPA) at 100°C. For example, 4-bromo-2-fluoro-3-isopropoxybenzene and NaSMe yield the target compound in 65% yield after 8 hours.
Palladium-Catalyzed Cross-Coupling
Using Pd(dppf)Cl₂·CH₂Cl₂ (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II)) and methylboronic acid in tetrahydrofuran (THF) enables Suzuki-Miyaura-like coupling. This method achieves higher regioselectivity (78% yield) but requires rigorous exclusion of moisture.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C (bromination) to 120°C (coupling) | Prevents side reactions |
| Solvent | DCM (bromination), DMF (SNAr) | Enhances nucleophilicity |
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂·CH₂Cl₂ | Balances cost and efficiency |
| Reaction Time | 2–12 hours | Minimizes decomposition |
Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SNAr reactions, while low temperatures suppress undesired electrophilic substitutions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Nucleophilic (NaSMe) | 65 | 92 | Low |
| Pd-Catalyzed | 78 | 98 | High |
The Pd-catalyzed method, though costlier, offers superior yield and purity, making it preferable for industrial-scale synthesis.
Challenges and Mitigation Strategies
-
Sulfur Catalyst Poisoning : Additives like triphenylphosphine (PPh₃) mitigate Pd catalyst deactivation.
-
Regioselectivity : Directed metalation using tert-butyllithium ensures correct bromine positioning.
-
Byproduct Formation : Column chromatography (hexane:EtOAc = 9:1) effectively removes di-brominated byproducts .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for carbon-carbon bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a potential candidate for drug development. Its halogenated phenyl ring may influence biological activity, allowing for interactions with specific enzymes or receptors. Research has indicated that such compounds can exhibit antimicrobial and anticancer properties, making them valuable in therapeutic applications.
Case Study: Anticancer Activity
In studies focusing on halogenated phenyl derivatives, compounds similar to (4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular pathways that promote tumor growth.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as:
- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups using nucleophiles.
- Oxidation : The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Halogen substitution with nucleophiles | Various substituted derivatives |
| Oxidation | Conversion of methylsulfane to sulfoxides | Sulfoxides, sulfones |
| Reduction | Regeneration of the sulfane from sulfoxides | Methylsulfane |
Materials Science
The compound's properties make it suitable for developing specialty chemicals and materials with unique characteristics. Its ability to undergo various chemical transformations allows for tailoring materials for specific applications, such as coatings or polymers with enhanced performance.
Mechanism of Action
The mechanism by which (4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents significantly alter reactivity and applications. Key comparisons include:
Key Observations :
Physicochemical Properties
Biological Activity
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom, a fluorine atom, an isopropoxy group, and a methyl sulfide substituent attached to a phenyl ring. This unique arrangement of functional groups influences its reactivity and biological activity.
The biological activity of this compound is thought to involve interactions with specific molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) can enhance the compound's binding affinity to enzymes or receptors, potentially modulating various biochemical pathways. The methylsulfane group may also contribute to its solubility and stability in biological environments.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Anticancer Potential : There are indications that the compound could have anticancer properties, likely through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from related compounds:
Case Studies
- Inhibition of Monoacylglycerol Lipase (MAGL) : A study reported that derivatives similar to this compound exhibited significant inhibition of MAGL, an enzyme involved in endocannabinoid metabolism. The IC50 values ranged from 26.4 nM to over 100 nM for various analogs, indicating promising potential for therapeutic applications in pain management and neuroprotection .
- Antimicrobial Screening : Another investigation screened related compounds against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Compounds with similar structural features demonstrated moderate antibacterial activity, suggesting that further optimization could yield more potent derivatives .
Q & A
Basic: What are the optimal synthetic routes for (4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route starts with a brominated fluorophenol derivative, where the isopropoxy group is introduced via alkylation using isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent thioetherification with methyl thiol or methanethiolate (CH₃SNa) in polar aprotic solvents (e.g., DMSO) at controlled temperatures (50–70°C) ensures selective substitution . Optimization requires monitoring via TLC or HPLC to avoid over-alkylation. Purity (>95%) is confirmed by NMR (¹H/¹³C) and LC-MS .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromo, fluoro, isopropoxy) and methyl sulfane integration. ¹⁹F NMR can resolve fluorine environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns from bromine .
- Elemental Analysis : Validates empirical formula (C₁₀H₁₁BrFOS) with ≤0.4% deviation .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced: How does the electronic environment of the phenyl ring influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing bromo and fluoro substituents activate the ring for electrophilic substitution at the para position relative to the sulfane group. However, steric hindrance from the isopropoxy group at position 3 may limit accessibility. Computational studies (DFT) can predict regioselectivity in Suzuki-Miyaura couplings, where the bromine serves as a leaving group. Experimental validation using Pd(PPh₃)₄ as a catalyst and aryl boronic acids under inert atmospheres (N₂/Ar) is recommended . Kinetic monitoring via ³¹P NMR (for phosphine ligands) or in-situ IR helps track intermediate formation .
Advanced: What strategies mitigate competing side reactions during functionalization of the methyl sulfane group?
Methodological Answer:
The methyl sulfane moiety is prone to oxidation (e.g., sulfoxide/sulfone formation) under acidic or oxidative conditions. To preserve its integrity:
- Use inert atmospheres (Ar) and reducing agents (e.g., DTT) during reactions.
- Avoid strong oxidizers (H₂O₂, mCPBA) unless intentional oxidation is required.
- For selective derivatization, employ protecting groups (e.g., silyl ethers for hydroxyls) before sulfane modification .
Basic: What are the documented biological activities of structurally analogous compounds?
Methodological Answer:
Analogues with bromo/fluoro substituents and sulfane groups exhibit:
- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR) in breast and lung cancer models via competitive ATP-binding site interactions .
- Antimicrobial Effects : Disruption of bacterial membrane integrity, validated via MIC assays against S. aureus and E. coli .
- SAR Insights : Fluorine enhances lipophilicity (logP) and bioavailability, while bromine improves target binding affinity .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., tubulin or DNA repair enzymes).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize derivatives.
- ADMET Prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration .
Advanced: What analytical challenges arise in quantifying sulfane sulfur content in biological systems?
Methodological Answer:
Sulfane sulfur detection requires:
- Cyanolysis : Quantify thiocyanate (SCN⁻) via UV-Vis at 460 nm after reaction with CN⁻ under basic conditions.
- Fluorescent Probes : Use SSP2 for live-cell imaging, where sulfane sulfur mediates cyclization to emit fluorescence (ex/em: 488/520 nm) .
- LC-MS/MS : Derivatize with monobromobimane to form stable adducts for sensitive detection (LOD: ~10 nM) .
Basic: What stability considerations are critical for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Protect from light and moisture; store at –20°C under argon in amber vials.
- Degradation Pathways : Hydrolysis of the isopropoxy group in acidic media or sulfane oxidation in air.
- Stability Monitoring : Periodic NMR/HPLC checks every 6 months to detect decomposition (>5% impurity warrants repurification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
